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molecular formula C7H8BrNO B179574 3-Bromo-5-(methoxymethyl)pyridine CAS No. 173999-17-2

3-Bromo-5-(methoxymethyl)pyridine

Cat. No. B179574
M. Wt: 202.05 g/mol
InChI Key: CMBXJVRGUSEWNE-UHFFFAOYSA-N
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Patent
US07842324B2

Procedure details

Prepared in a similar manner to Example 26a starting from (5-bromopyridin-3-yl)methanol (example 26d) and iodoethane. Yield: 89%. 1H NMR (400 MHz, CDCl3): δ 3.43 (s, 3H), 4.46 (s, 2H), 7.85 (s, 1H), 8.47 (s, 1H), 8.61 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[N:6][CH:5]=1.ICC>>[Br:10][C:8]1[CH:7]=[N:6][CH:5]=[C:4]([CH2:3][O:2][CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CN=CC(=C1)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in a similar manner to Example 26a

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC=C(C1)COC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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